molecular formula C26H38N4 B12571572 1,4,8,11-Tetraazabicyclo[6.6.2]hexadecane, 4,11-bis(phenylmethyl)- CAS No. 177937-60-9

1,4,8,11-Tetraazabicyclo[6.6.2]hexadecane, 4,11-bis(phenylmethyl)-

Cat. No.: B12571572
CAS No.: 177937-60-9
M. Wt: 406.6 g/mol
InChI Key: FGVBSRHTSFUPNH-UHFFFAOYSA-N
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Description

1,4,8,11-Tetraazabicyclo[6.6.2]hexadecane, 4,11-bis(phenylmethyl)- is a macrocyclic ligand known for its unique structural properties. It is commonly referred to as CB-Cyclam and is characterized by its ability to form stable complexes with various metal ions. This compound has a molecular formula of C12H26N4 and a molecular weight of 226.36 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,8,11-Tetraazabicyclo[6.6.2]hexadecane, 4,11-bis(phenylmethyl)- typically involves the cyclization of linear tetraamines. One common method includes the reaction of 1,2-dibromoethane with a tetraamine precursor under basic conditions to form the macrocyclic structure. The reaction conditions often require elevated temperatures and the presence of a strong base such as sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1,4,8,11-Tetraazabicyclo[6.6.2]hexadecane, 4,11-bis(phenylmethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines.

Scientific Research Applications

1,4,8,11-Tetraazabicyclo[6.6.2]hexadecane, 4,11-bis(phenylmethyl)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1,4,8,11-Tetraazabicyclo[6.6.2]hexadecane, 4,11-bis(phenylmethyl)- involves its ability to chelate metal ions. The nitrogen atoms in the macrocyclic ring coordinate with metal ions, forming stable complexes. This chelation enhances the solubility, stability, and selectivity of the metal ions, making them suitable for various applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4,8,11-Tetraazabicyclo[6.6.2]hexadecane, 4,11-bis(phenylmethyl)- is unique due to its bicyclic structure, which provides enhanced stability and selectivity in metal ion coordination compared to other macrocyclic ligands.

Properties

CAS No.

177937-60-9

Molecular Formula

C26H38N4

Molecular Weight

406.6 g/mol

IUPAC Name

4,11-dibenzyl-1,4,8,11-tetrazabicyclo[6.6.2]hexadecane

InChI

InChI=1S/C26H38N4/c1-3-9-25(10-4-1)23-29-15-7-13-28-18-17-27(19-21-29)14-8-16-30(22-20-28)24-26-11-5-2-6-12-26/h1-6,9-12H,7-8,13-24H2

InChI Key

FGVBSRHTSFUPNH-UHFFFAOYSA-N

Canonical SMILES

C1CN2CCN(CCCN(CC2)CC3=CC=CC=C3)CCN(C1)CC4=CC=CC=C4

Origin of Product

United States

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